1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(6-fluoropyridin-3-yl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYROBPUYZAQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-98-8 | |
| Record name | 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoropyridine and piperazine.
Reaction Conditions: The 6-fluoropyridine is reacted with piperazine under controlled conditions, often in the presence of a base such as potassium carbonate, to form the desired product.
Purification: The resulting compound is then purified through recrystallization or chromatography to obtain 1-(6-Fluoropyridin-3-yl)piperazine.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the fluoropyridine moiety to a more reduced form.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form more complex molecules.
Scientific Research Applications
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride has been studied for its various applications, including:
Medicinal Chemistry
- Neuropharmacological Studies : The compound has shown potential as an agonist for dopamine and serotonin receptors, which are critical in mood regulation and anxiety disorders. Its ability to modulate these neurotransmitter systems makes it a candidate for developing treatments for depression and anxiety .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various bacterial strains. For example, one derivative demonstrated an eight-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .
Pharmaceutical Development
- Drug Design : The compound serves as a building block in the synthesis of novel pharmaceuticals targeting specific receptors or enzymes. Its structural characteristics allow for modifications that can enhance biological activity and selectivity .
- Fragment-Based Drug Discovery : As a fluorinated piperidine, it has been identified as a valuable fragment for fragment-based drug discovery (FBDD), which focuses on small molecular fragments to develop new drugs .
Neuropharmacological Research
In one study, researchers synthesized several derivatives of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride and evaluated their affinity for D2/D3/5-HT1A receptors. The findings suggested that these derivatives could effectively modulate neurochemical pathways related to mood disorders, indicating their potential therapeutic applications in treating depression and anxiety.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of derivatives based on this compound. The study reported that certain derivatives exhibited significantly enhanced antibacterial efficacy compared to standard antibiotics, highlighting the importance of structural modifications in improving therapeutic outcomes .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride, showcasing their unique aspects and potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Pyridinyl)piperazine | Contains a pyridine ring at position 3 | Different receptor affinity compared to fluoropyridine |
| 1-(2-Fluorophenyl)piperazine | Substituted with a fluorophenyl group | Potential anti-cancer properties |
| 1-(4-Methylpyridin-2-yl)piperazine | Methyl group on the pyridine ring | Altered lipophilicity affecting brain penetration |
| 1-(6-Chloropyridin-3-yl)piperazine | Chlorine substitution instead of fluorine | Varying biological activity profile |
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can enhance binding affinity to certain receptors or enzymes, while the piperazine ring provides structural flexibility. This combination allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)pyridin-2-ylmethanone: This compound has a similar piperazine ring but differs in the substituent on the pyridine ring.
1-(4-Fluorophenyl)piperazine: This compound has a fluorine atom on a phenyl ring instead of a pyridine ring.
1-(2-Pyridyl)piperazine: This compound lacks the fluorine atom but has a similar pyridine-piperazine structure.
The uniqueness of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride lies in the presence of both the fluoropyridine and piperazine moieties, which confer distinct chemical and biological properties.
Biological Activity
1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmitter systems. This compound combines a piperazine moiety with a 6-fluoropyridine substituent, which enhances its reactivity and biological profile.
Chemical Structure and Properties
The chemical structure of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride can be represented as follows:
- Molecular Formula : C₁₁H₁₂Cl₂F₁N₃
- Molecular Weight : 270.14 g/mol
The presence of the piperazine ring contributes to its basicity and hydrophilicity, optimizing pharmacokinetic properties. The fluorine atom on the pyridine ring may also influence receptor binding and activity.
Biological Activity Overview
Research indicates that 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride exhibits significant interactions with various neurotransmitter receptors, primarily dopamine (D2/D3) and serotonin (5-HT1A) receptors. These interactions suggest potential therapeutic applications in treating mood disorders such as depression and anxiety.
Key Findings from Research Studies
-
Dopamine and Serotonin Receptor Modulation :
- A study synthesized 20 novel derivatives of 1-(6-Fluoropyridin-3-yl)piperazine and tested their activity on D2/D3/5-HT1A receptors, revealing promising results in receptor modulation, which is critical for neuropharmacological applications .
-
Potential Antidepressant Effects :
- The compound has been noted for its ability to influence neurochemical pathways associated with mood regulation. Its structural analogs have shown similar receptor interaction profiles, indicating a potential for developing new antidepressants .
- Neurochemical Pathways :
Comparative Analysis with Related Compounds
The biological activity of 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride can be compared with other piperazine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Pyridinyl)piperazine | Contains a pyridine ring at position 3 | Different receptor affinity compared to fluoropyridine |
| 1-(2-Fluorophenyl)piperazine | Substituted with a fluorophenyl group | Potential anti-cancer properties |
| 1-(4-Methylpyridin-2-yl)piperazine | Methyl group on the pyridine ring | Altered lipophilicity affecting brain penetration |
| 1-(6-Chloropyridin-3-yl)piperazine | Chlorine substitution instead of fluorine | Varying biological activity profile |
This table highlights how slight modifications in the piperazine structure can lead to significant changes in biological activity and therapeutic potential.
Case Studies and Experimental Data
Several studies have provided insights into the pharmacological effects of this compound:
- Study on Neurotransmitter Levels : A study reported that doses ranging from 50 to 250 mg/kg led to a transient increase in dopamine content in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease, indicating complex regulatory mechanisms at play .
- Efficacy Against Depression Models : In animal models, compounds similar to 1-(6-Fluoropyridin-3-yl)piperazine have shown efficacy in reducing symptoms associated with depression, further validating its potential as an antidepressant .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(6-fluoropyridin-3-yl)piperazine dihydrochloride?
Methodological Answer:
The synthesis typically involves coupling a fluoropyridine derivative with piperazine using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups . For dihydrochloride salt formation, post-synthetic treatment with hydrochloric acid under controlled pH (e.g., pH 4–5) ensures protonation of both piperazine nitrogen atoms. Purification via recrystallization in ethanol/water mixtures improves yield and purity. Reaction monitoring by TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, acetonitrile:water + 0.1% TFA) is critical to confirm intermediate formation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR (DMSO-) to confirm substitution patterns (e.g., fluoropyridinyl resonance at δ ~8.2 ppm for aromatic protons) .
- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile:water + 0.1% TFA) to assess purity (>98% by UV detection at 254 nm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H] at m/z 212.1 (free base) and chloride adducts for the dihydrochloride form .
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.4%) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store in sealed, light-resistant containers at 2–8°C in a dry environment (humidity <30%). The dihydrochloride salt is hygroscopic; exposure to moisture can lead to hydrolysis of the fluoropyridinyl group. Long-term stability studies suggest minimal degradation over 12 months under these conditions . Avoid storage near strong oxidizing agents (e.g., peroxides) to prevent unwanted side reactions .
Advanced: How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) can predict reaction pathways and transition states for fluoropyridinyl-piperazine coupling. For example, modeling the activation energy of EDC-mediated amide bond formation helps identify optimal temperatures (e.g., 25–40°C) . Machine learning algorithms (e.g., random forest regression) trained on reaction databases can recommend solvent systems (e.g., DMF/THF mixtures) and catalyst ratios to maximize yield . Experimental validation via high-throughput screening (e.g., 96-well plates) is advised to refine computational predictions .
Advanced: How should researchers resolve contradictory data in receptor-binding assays involving this compound?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, buffer pH). To address this:
- Standardize Assay Conditions : Use a common cell line (e.g., HEK293) and buffer (pH 7.4, 25 mM HEPES) across experiments .
- Control for Salt Effects : Compare dihydrochloride salt vs. free base solubility in assay media; precipitation may artificially lower apparent activity .
- Competitive Binding Studies : Perform displacement assays with a reference ligand (e.g., H-SCH23390 for dopamine receptors) to calculate Ki values, reducing inter-lab variability .
Advanced: What strategies are recommended for identifying degradation products under stressed conditions?
Methodological Answer:
Forced degradation studies (e.g., 0.1 M HCl/NaOH, 3% HO, 80°C/75% RH) followed by LC-MS/MS analysis can identify degradation pathways:
- Acidic Hydrolysis : Fluoropyridinyl ring cleavage generates 6-fluoronicotinic acid (m/z 140.0) .
- Oxidative Stress : Piperazine ring oxidation forms N-oxide derivatives (m/z 228.1) detectable via positive ion MS/MS .
- Photodegradation : UV exposure (254 nm) may produce dehalogenated byproducts; use photostability chambers to simulate ICH Q1B conditions .
Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine (D) receptors due to structural similarity to known piperazine-based ligands .
- CYP450 Inhibition : Use human liver microsomes to assess potential drug-drug interactions (e.g., CYP2D6 inhibition via fluorometric assays) .
- Solubility-Permeability Balance : Apply the parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption .
Advanced: How can researchers address the lack of ecotoxicological data for this compound?
Methodological Answer:
Conduct tiered risk assessments:
- Acute Toxicity : Use Daphnia magna (48-hour EC) and Vibrio fischeri (Microtox®) assays for aquatic toxicity screening .
- Bioaccumulation Potential : Calculate log Kow (e.g., using ACD/Labs software) to estimate partitioning into lipid tissues .
- Degradation Studies : Test biodegradability via OECD 301F (manometric respirometry) to assess environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
